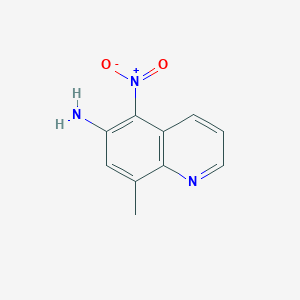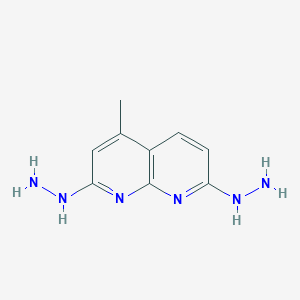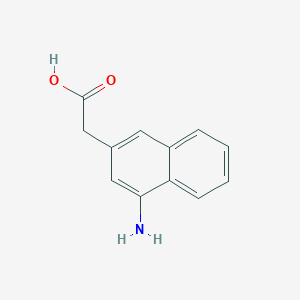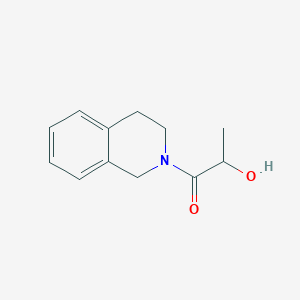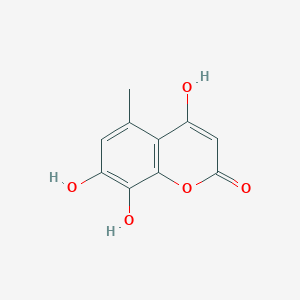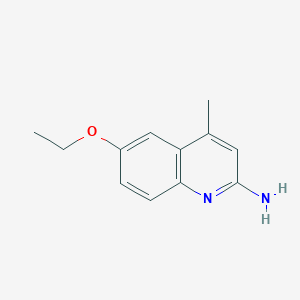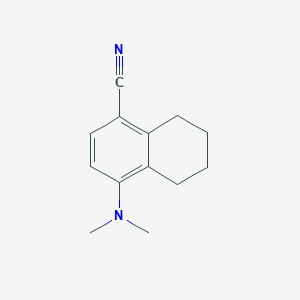![molecular formula C10H19NO3 B15069357 (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 5452-79-9](/img/structure/B15069357.png)
(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol It is characterized by a spirocyclic structure containing a 1,5-dioxaspiro[55]undecane core with an amino group and a hydroxymethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1,5-dioxaspiro[5One common method involves the reaction of a suitable precursor, such as a 3-hydroxymethyl derivative, with an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with additional substituents on the spirocyclic core.
Uniqueness
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
5452-79-9 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO3/c11-9(6-12)7-13-10(14-8-9)4-2-1-3-5-10/h12H,1-8,11H2 |
InChI Key |
UFKSODHDXVGENY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


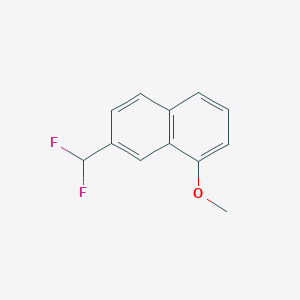

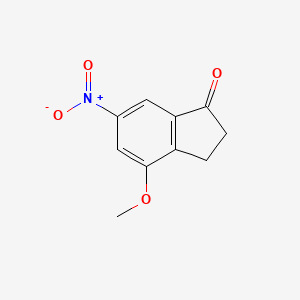
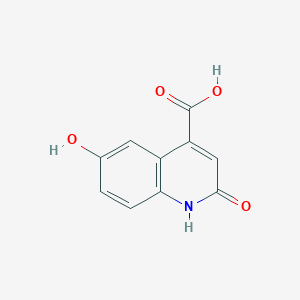

![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
